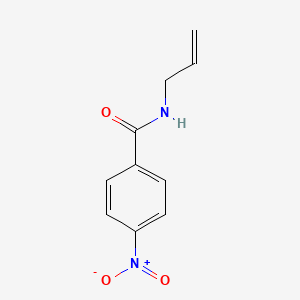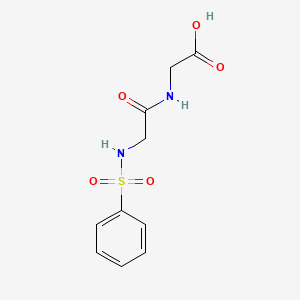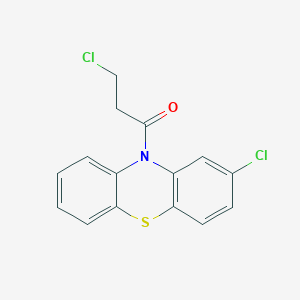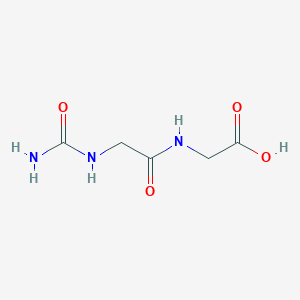![molecular formula C18H20N2 B1301020 [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine CAS No. 436099-76-2](/img/structure/B1301020.png)
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine is a derivative of indole, a heterocyclic structure with a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The compound is likely to possess a benzylamine moiety substituted with a methyl group and an ethyl chain linked to an indole scaffold.
Synthesis Analysis
The synthesis of related indole derivatives has been reported in the literature. For instance, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized through a three-component reaction involving benzothiazole derivatives and ethyl bromocyanoacetate with indole derivatives in acetone under reflux conditions . Although the exact synthesis of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine is not detailed, similar synthetic strategies involving multi-component reactions could be employed.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectroscopy. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed using these techniques . These methods would be essential in determining the structure of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine, ensuring the correct substitution pattern and confirming the identity of the synthesized compound.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the synthesis of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines involved a cyclisation reaction followed by S-benzylation . The reactivity of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine would likely be influenced by the presence of the benzylamine and indole moieties, which could undergo further functionalization or participate in the formation of coordination complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, nickel complexes bearing indole derivatives showed different stability profiles in solid-state versus solution . The physical and chemical properties of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine would need to be empirically determined to understand its behavior in various environments and potential applications in chemical synthesis or as a pharmaceutical precursor.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine belongs to a class of compounds that are part of extensive studies in organic chemistry due to their complex structures and potential therapeutic applications. The synthesis of such compounds, especially indoles, has been a subject of interest because of indoles' presence in natural products and pharmaceuticals. One review emphasizes the vast array of methodologies developed over the years for indole synthesis, highlighting the compound's significance in organic chemistry and its potential as a precursor for various bioactive molecules (Taber & Tirunahari, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14-5-4-6-15(11-14)12-19-10-9-16-13-20-18-8-3-2-7-17(16)18/h2-8,11,13,19-20H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFBYNATMSQTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)


![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)



![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)